Home > Products > Screening Compounds P129753 > 8-Aminoquinoxaline-5-carbonitrile
8-Aminoquinoxaline-5-carbonitrile -

8-Aminoquinoxaline-5-carbonitrile

Catalog Number: EVT-498518
CAS Number:
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Aminoquinoxaline-5-carbonitrile is a heterocyclic compound characterized by its unique structural features and biological activity. It belongs to the quinoxaline family, which consists of fused benzene and pyrazine rings, and is notable for the presence of an amino group at the 8-position and a cyano group at the 5-position. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Source

The compound can be synthesized through various chemical routes, leveraging different methodologies that have been explored in recent literature. It is often derived from precursors such as ortho-phenylenediamine and carbonitriles, which are subjected to specific reaction conditions to yield the desired quinoxaline derivatives.

Classification

8-Aminoquinoxaline-5-carbonitrile is classified as an organic compound with heterocyclic properties. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 8-aminoquinoxaline-5-carbonitrile can be achieved through several methods:

  1. Condensation Reactions: A common approach involves the condensation of ortho-phenylenediamine with appropriate carbonyl compounds or nitriles under acidic or basic conditions. This method typically requires elevated temperatures and can be optimized using greener methods such as microwave-assisted synthesis or solvent-free conditions .
  2. Beirut Reaction: This method has been adapted for synthesizing various quinoxaline derivatives, including 8-aminoquinoxaline-5-carbonitrile. The reaction involves the cyclization of substituted benzofuroxans with carbonitriles, yielding high yields of the target compound .
  3. Oxidative Cyclization: Another effective method includes oxidative cyclization using oxidizing agents like sodium hypochlorite in the presence of bases, which facilitates the formation of the quinoxaline ring structure .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst presence, to achieve optimal yields and purity of 8-aminoquinoxaline-5-carbonitrile.

Molecular Structure Analysis

Structure

The molecular structure of 8-aminoquinoxaline-5-carbonitrile consists of a quinoxaline core with an amino group (-NH2) at position 8 and a cyano group (-C≡N) at position 5. The molecular formula can be represented as C_9H_7N_3.

Data

  • Molecular Weight: Approximately 161.17 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm structure and functional groups.
Chemical Reactions Analysis

Reactions

8-Aminoquinoxaline-5-carbonitrile can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, facilitating further functionalization of the compound.
  2. Cyclization Reactions: It can also undergo cyclization with other reagents to form more complex structures.
  3. Condensation Reactions: The cyano group allows for condensation reactions with aldehydes or ketones, expanding its utility in synthetic chemistry.

Technical Details

The reactivity profile is influenced by the electronic nature of substituents on the quinoxaline ring, which can modulate nucleophilicity and electrophilicity during reactions.

Mechanism of Action

Process

The mechanism by which 8-aminoquinoxaline-5-carbonitrile exerts its biological effects involves interaction with specific molecular targets within cells:

  1. Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation or resistance mechanisms .
  2. Receptor Modulation: The compound has been studied for its potential role as an antagonist at adenosine receptors, influencing signaling pathways that regulate cellular responses .

Data

In vitro studies have shown varying degrees of potency against different biological targets, indicating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of both amino and cyano groups allows for diverse chemical reactivity, making it amenable to further modifications.

Relevant Data or Analyses

Characterization techniques such as X-ray crystallography may provide insights into its solid-state structure and intermolecular interactions.

Applications

Scientific Uses

8-Aminoquinoxaline-5-carbonitrile has garnered interest for its potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer and other diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Serves as a versatile intermediate for synthesizing more complex organic molecules.
Introduction to 8-Aminoquinoxaline-5-carbonitrile in Medicinal Chemistry

Historical Context and Discovery

The emergence of 8-aminoquinoxaline-5-carbonitrile as a structurally distinct pharmacophore is intrinsically linked to the broader exploration of quinoxaline heterocycles in medicinal chemistry. Quinoxaline derivatives first gained significant attention in the 1940s with the identification of natural antibiotics containing the quinoxaline motif, such as echinomycin and triostin A, which function as DNA bis-intercalators [5]. Systematic chemical investigation of quinoxaline analogs accelerated during the 1960-1970s with the development of clinically used antibacterial agents like quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) [8]. The specific 8-aminoquinoxaline-5-carbonitrile scaffold represents a strategic evolution within this chemical lineage, designed to incorporate electron-withdrawing (carbonitrile) and electron-donating (amino) groups at positions optimal for bioactivity. This molecular architecture first appeared in published medicinal chemistry literature in the early 2000s as researchers sought to optimize the physicochemical and target-binding properties of quinoxaline derivatives for central nervous system (CNS) and oncology applications. Its discovery stemmed from targeted synthetic campaigns exploring the structure-activity relationships (SAR) of quinoxaline-5-carbonitriles, where introduction of the C8-amino group consistently enhanced potency across diverse biological targets [4] [5].

Table 1: Key Milestones in Quinoxaline-Based Drug Development

Time PeriodDevelopment MilestoneSignificance
1940sIsolation of Natural Quinoxaline Antibiotics (Echinomycin)Demonstrated DNA-binding capability and anticancer potential
1960-1970sClinical Introduction of Quinoxidine and DioxidineValidated quinoxaline scaffold as antibacterial pharmacophore
Early 2000sEmergence of 8-Aminoquinoxaline-5-carbonitrile DerivativesTargeted optimization for improved CNS penetration and multi-target engagement
2010-PresentApplication in Multi-Target Drug Design ProgramsRational incorporation into ligands addressing complex disease networks

Role in Heterocyclic Compound Research

8-Aminoquinoxaline-5-carbonitrile occupies a pivotal niche within heterocyclic chemistry due to its structural complexity and synthetic versatility. The scaffold integrates three key pharmacophoric elements: 1) a planar, electron-deficient quinoxaline core capable of π-π stacking interactions with biological targets; 2) an electron-withdrawing carbonitrile group at C5 that enhances hydrogen-bond acceptor capacity and influences electron distribution across the ring system; and 3) a primary amino group at C8 serving as a hydrogen-bond donor and a site for structural diversification [5]. Its synthesis typically leverages the Beirut reaction, involving the condensation of benzofuroxans with α,β-unsaturated nitriles or enaminonitriles, which provides efficient access to the quinoxaline 1,4-dioxide precursor that can be selectively reduced or further functionalized [8].

Researchers exploit the reactivity of both the amino and carbonitrile groups for extensive molecular diversification. The carbonitrile can undergo hydrolysis to carboxylic acids or amides, conversion to tetrazoles, or serve as an electron-withdrawing anchor for intramolecular hydrogen bonding networks that stabilize bioactive conformations. Meanwhile, the amino group facilitates the construction of amides, ureas, thioureas, and imines, or enables ring closure reactions to generate fused polycyclic systems. This synthetic flexibility has positioned 8-aminoquinoxaline-5-carbonitrile as a privileged template for generating structurally diverse libraries aimed at probing chemical space around the quinoxaline core. Recent advances have optimized green synthesis protocols, including microwave-assisted reactions and nanocatalysis, to improve yields and reduce environmental impact [1] [8]. Computational studies consistently reveal that derivatives bearing this scaffold exhibit favorable drug-like properties, including balanced lipophilicity (calculated logP typically 1.5-3.5), moderate molecular weight (<350 Da), and sufficient polar surface area (60-90 Ų) for potential CNS bioavailability, making them particularly attractive for neurotherapeutic development [4] [6].

Table 2: Strategic Molecular Modifications of 8-Aminoquinoxaline-5-carbonitrile

PositionModificationStructural ImpactCommon Biological Consequences
C8 AminoAcylation, SulfonylationModifies H-bonding capacity & lipophilicityAlters target selectivity and metabolic stability
C8 AminoAlkylation, ArylationIncreases steric bulk & modulates electron densityCan enhance receptor affinity or membrane passage
C5 CarbonitrileHydrolysis to CarboxamideEnhances H-bond acceptor potentialOften improves solubility and in vivo efficacy
C5 CarbonitrileConversion to TetrazoleIntroduces acidic bioisostereMay enhance target engagement and pharmacokinetics
Quinoxaline CoreSubstitution at C6/C7Modulates electron distribution & steric effectsFine-tunes potency and selectivity profiles

Significance in Multi-Targeted Drug Design

The 8-aminoquinoxaline-5-carbonitrile scaffold has emerged as a cornerstone in multi-target drug design (MTDD) paradigms, particularly for complex central nervous system (CNS) disorders and oncology. Its intrinsic capacity to engage multiple biological targets stems from the distinct yet complementary pharmacophoric elements integrated into its structure: the planar quinoxaline core mimics aromatic amino acid side chains in enzyme active sites, the carbonitrile group interacts with serine/cysteine residues or metal ions, and the amino group forms critical hydrogen bonds with aspartate/glutamate residues [4]. This polypharmacological profile enables single-molecule modulation of interconnected disease pathways, offering therapeutic advantages over selective ligands.

In Alzheimer's disease (AD) drug development, derivatives have been rationally designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), addressing both cholinergic deficit and oxidative stress components. For instance, specific 8-aminoquinoxaline-5-carbonitrile-based hybrids demonstrate balanced nanomolar inhibition (AChE IC₅₀ = 12-85 nM; MAO-B IC₅₀ = 8-50 nM), significantly outperforming single-target reference compounds in reducing amyloid-β-induced neurotoxicity in cellular models [4] [6]. Molecular modeling reveals that these compounds occupy both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE via quinoxaline stacking interactions, while the carbonitrile group coordinates with the flavin adenine dinucleotide (FAD) cofactor in MAO-B [4].

In anticancer applications, researchers exploit the hypoxia-selective bioreduction potential of quinoxaline derivatives. 8-Aminoquinoxaline-5-carbonitrile serves as the core structure in hypoxia-activated prodrugs (HAPs) designed to target tumor microenvironments. Under hypoxic conditions, cellular reductases (e.g., xanthine oxidase, NADPH-cytochrome P450 reductase) convert these compounds into cytotoxic radical species that induce DNA strand breaks, mimicking the mechanism of tirapazamine but with improved selectivity profiles [3] [5] [8]. The carbonitrile group plays a crucial role in tuning reduction potentials to optimal ranges (-450 mV to -350 mV) for selective activation in hypoxic cells. Recent structural optimizations have yielded derivatives with hypoxia-to-normoxia cytotoxicity ratios exceeding 50:1 against solid tumor cell lines, positioning them as promising candidates for targeting therapy-resistant cancer niches [3] [8].

The scaffold's compatibility with computational polypharmacology workflows further enhances its MTDD utility. Quantitative Structure-Activity Relationship (QSAR) models trained on 8-aminoquinoxaline-5-carbonitrile libraries accurately predict affinities for diverse target panels (e.g., kinases, GPCRs, epigenetic regulators). Virtual screening approaches leveraging these models have successfully identified novel dual inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β) and histone deacetylases (HDACs), demonstrating synergistic anti-angiogenic and pro-apoptotic effects in vivo [4] [6]. These successes validate 8-aminoquinoxaline-5-carbonitrile as a versatile molecular platform for addressing the inherent complexity of multifactorial diseases through rational polypharmacology.

Table 3: Multi-Target Therapeutic Applications of 8-Aminoquinoxaline-5-carbonitrile Derivatives

Therapeutic AreaPrimary TargetsKey Structural FeaturesReported Bioactivity
Alzheimer's DiseaseAChE & MAO-BN⁸-Arylpiperazinylalkyl chains & lipophilic aryl groupsDual inhibition (IC₅₀ < 100 nM for both targets)
Oncology (Hypoxia Targeting)DNA Topoisomerase IIβ & Reductases1,4-Dioxide modification & optimized logPHypoxia-selective cytotoxicity (Ratio > 50:1)
DepressionSERT & MAO-ABasic amine tethered via C2/C3 linkerDual reuptake inhibition/enzyme blockade
AntiprotozoalTrypanothione Reductase & DHFRHydrophobic C2/C3 substituents & charged groupsActivity against resistant strains of Trypanosoma

Properties

Product Name

8-Aminoquinoxaline-5-carbonitrile

IUPAC Name

8-aminoquinoxaline-5-carbonitrile

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,11H2

InChI Key

YUMURHUSNTYHGT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1C#N)N=CC=N2)N

Canonical SMILES

C1=CC(=C2C(=C1C#N)N=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.